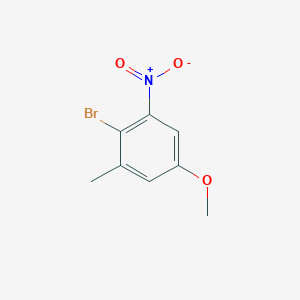
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring bromine, methoxy, methyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the bromination of 5-methoxy-1-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2-Bromo-5-methoxy-1-methyl-3-aminobenzene.
Oxidation: 2-Bromo-5-methoxy-1-carboxy-3-nitrobenzene.
Scientific Research Applications
2-Bromo-5-methoxy-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methoxy-3-nitrobenzene
- 1-Bromo-2-methyl-3-nitrobenzene
- 1-Bromo-2-nitrobenzene
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for diverse chemical transformations and interactions .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,1-2H3 |
InChI Key |
HQVBQCVBKBPBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


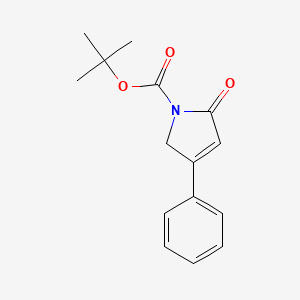

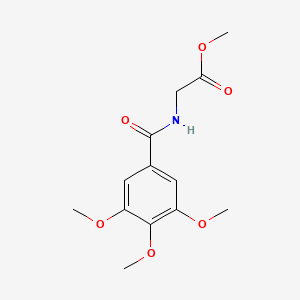

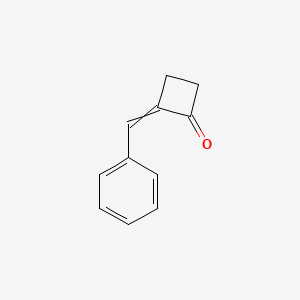
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)

![(13R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene](/img/structure/B11718852.png)
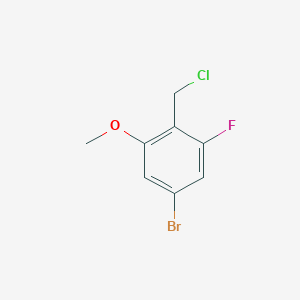
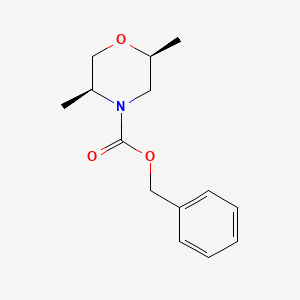
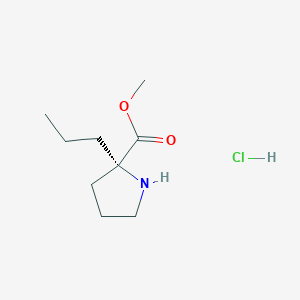
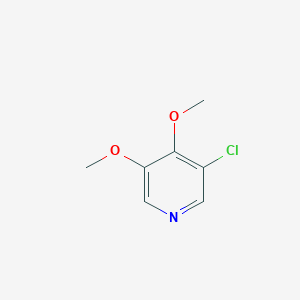

![(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B11718890.png)
